N6-Benzyladenosine 5'-triphosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H22N5O13P3 |
|---|---|
Molecular Weight |
597.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N5O13P3/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
NUUDCFZWGUJXPV-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Analog Development
Synthetic Pathways for N6-Benzyladenosine 5'-triphosphate
The synthesis of this compound (N6-benzyl-ATP) typically involves two major stages: the initial synthesis of the N6-benzyladenosine nucleoside and its subsequent conversion to the 5'-triphosphate form.
The N6-benzyladenosine nucleoside is commonly prepared through the nucleophilic substitution of a precursor like 6-chloropurine riboside with benzylamine. nih.gov This reaction is often conducted in an alcoholic solvent such as ethanol with a base like triethylamine to accept the acid generated. nih.gov
Once the N6-benzyladenosine nucleoside is obtained, it is converted to its 5'-triphosphate form. While complex chemical routes exist, enzymatic synthesis offers high regio- and stereoselectivity under mild conditions. mdpi.com This biological approach mimics the natural nucleotide salvage pathway and typically involves a cascade of phosphorylation steps. nih.gov Enzymes such as nucleoside kinases (NKs) can catalyze the initial phosphorylation of the nucleoside to the 5'-monophosphate (N6-benzyl-AMP). Subsequently, other kinases, like adenylate kinase or nucleoside monophosphate kinases (NMPKs), convert the monophosphate to the 5'-diphosphate (N6-benzyl-ADP). mdpi.com The final phosphorylation step to the 5'-triphosphate is catalyzed by nucleoside diphosphate (B83284) kinases (NDPKs) or, alternatively, polyphosphate kinases (PPKs) can be used to convert the mono- or diphosphate forms to the final triphosphate product. mdpi.com
Chemical Modification Strategies for N6-Substituted Adenosine (B11128) Triphosphate Analogs
The general strategy for developing N6-substituted adenosine triphosphate analogs hinges on the initial synthesis of a modified nucleoside, which is then enzymatically or chemically phosphorylated to the corresponding triphosphate. The primary chemical modifications are introduced at the nucleoside level, typically by reacting a purine (B94841) precursor with a variety of amines to create a library of N6-substituted adenosine analogs.
One of the most common precursors is 6-chloropurine riboside, which readily undergoes nucleophilic substitution at the C6 position of the purine ring. nih.gov By using different primary or secondary amines, a wide array of substituents can be installed at the N6-position. Another approach involves the regioselective alkylation of a protected adenosine derivative, such as N6-acetyl-2′,3′,5′-tri-O-acetyladenosine, using alkyl halides or alcohols under Mitsunobu conditions, followed by deprotection to yield the N6-substituted adenosine analog. researchgate.net
Synthesis of Modified N6-Benzyladenosine Analogs
A common and effective method for synthesizing a variety of modified N6-benzyladenosine analogs involves the reaction of a purine precursor with an appropriate benzylamine derivative. nih.gov In a typical procedure, 6-chloropurine-9-riboside (for N6-benzyladenosine derivatives) or 2,6-dichloropurine-9-riboside (for 2-chloro-N6-benzyladenosine derivatives) is reacted with a substituted benzylamine. nih.gov The reaction is generally carried out by heating the components in a solvent like n-butanol in the presence of triethylamine. nih.gov This method allows for the synthesis of numerous analogs with different substituents on the benzyl (B1604629) ring or the purine core. nih.gov
Below is a table of various N6-benzyladenosine analogs synthesized using this general procedure. nih.gov
| Precursor Purine | Benzylamine Derivative | Resulting N6-Benzyladenosine Analog |
|---|---|---|
| 6-chloropurine-9-riboside | 2-methoxybenzylamine | N6-(2-methoxybenzyl)adenosine |
| 6-chloropurine-9-riboside | 4-methoxybenzylamine | N6-(4-methoxybenzyl)adenosine |
| 6-chloropurine-9-riboside | 2-chlorobenzylamine | N6-(2-chlorobenzyl)adenosine |
| 6-chloropurine-9-riboside | 4-chlorobenzylamine | N6-(4-chlorobenzyl)adenosine |
| 6-chloropurine-9-riboside | 2-hydroxybenzylamine | N6-(2-hydroxybenzyl)adenosine |
| 6-chloropurine-9-riboside | 3-hydroxybenzylamine | N6-(3-hydroxybenzyl)adenosine |
| 6-chloropurine-9-riboside | 2-hydroxy-3-methoxybenzylamine | N6-(2-hydroxy-3-methoxybenzyl)adenosine |
| 6-chloropurine-9-riboside | 4-fluorobenzylamine | N6-(4-fluorobenzyl)adenosine |
| 6-chloropurine-9-riboside | 4-methylbenzylamine | N6-(4-methylbenzyl)adenosine |
| 2,6-dichloropurine-9-riboside | 3-hydroxybenzylamine | 2-chloro-N6-(3-hydroxybenzyl)adenosine |
| 2,6-dichloropurine-9-riboside | 4-hydroxybenzylamine | 2-chloro-N6-(4-hydroxybenzyl)adenosine |
| 2,6-dichloropurine-9-riboside | 2-hydroxy-3-methoxybenzylamine | 2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine |
| 2,6-dichloropurine-9-riboside | 2-hydroxy-5-methylbenzylamine | 2-chloro-N6-(2-hydroxy-5-methylbenzyl)adenosine |
Preparation of Radiolabeled and Unlabeled N6-Benzyladenosine 5'-(γ-thio)-triphosphate
The synthesis of specialized analogs such as N6-Benzyladenosine 5'-(γ-thio)-triphosphate (N6-benzyl-ATPγS) is important for studying kinase activity and other biological processes. caymanchem.comcaymanchem.com The preparation of both unlabeled and radiolabeled forms of this compound utilizes N6-benzyladenosine-5'-O-diphosphate (N6-benzyl-ADP) as a key synthetic intermediate. caymanchem.comcaymanchem.com This diphosphate is an active metabolite of the cytokinin N6-benzyladenine. caymanchem.com The γ-thiophosphate moiety is introduced in a subsequent step, a modification that often confers resistance to hydrolysis by ATPases, making it a useful tool for biochemical assays.
Chemico-Enzymatic Synthesis of Oligonucleotides Incorporating N6-Benzyladenosine Moieties
The incorporation of modified nucleosides like N6-benzyladenosine into oligonucleotides can be achieved through both chemical and enzymatic methods, often in combination.
The predominant chemical method for oligonucleotide synthesis is the phosphoramidite approach, which is performed on an automated solid-phase synthesizer. researchgate.netsigmaaldrich.com This process involves a four-step cycle of deprotection, coupling, capping, and oxidation to add one nucleotide at a time. twistbioscience.com To incorporate an N6-benzyladenosine moiety, the nucleoside must first be chemically converted into its corresponding phosphoramidite building block. nih.gov This involves protecting the 5'-hydroxyl group (typically with a dimethoxytrityl group) and converting the 3'-hydroxyl into a reactive phosphoramidite group. twistbioscience.com This modified monomer can then be used in the standard synthesis cycle to be incorporated at any desired position within the oligonucleotide chain.
Enzymatic methods provide an alternative for incorporating modified nucleotides. almacgroup.com DNA polymerases can incorporate modified nucleoside triphosphates into a growing DNA strand during primer extension. researchgate.net For this to occur, this compound would serve as a substrate for the polymerase. Another enzyme, terminal deoxynucleotidyl transferase (TdT), is a specialized polymerase that can add nucleotide triphosphates to the 3' end of a DNA strand without requiring a template, offering another route for incorporation. manufacturingchemist.com The successful enzymatic incorporation depends on the specific polymerase's tolerance for the modified base. nih.gov
Enzymatic Interactions and Kinetics
Substrate Specificity and Inhibition Studies with N6-Benzyladenosine 5'-triphosphate
The bulky benzyl (B1604629) group at the N6 position of the adenine (B156593) moiety of N6-benzyl-ATP alters its binding affinity and specificity for ATP-utilizing enzymes compared to the natural substrate, ATP. This has been exploited in "bump-and-hole" engineering strategies and for the development of selective inhibitors.
The interaction of N6-benzyl-ATP and its corresponding diphosphate (B83284) form (N6-benzyl-ADP) has been a key focus in the study of myosin motor proteins. A seminal study by Gillespie and colleagues in 1999 detailed the engineering of the nucleotide-binding pocket of myosin-Iβ to enhance its sensitivity to N6-modified ADP analogs. caymanchem.comjenabioscience.com This "bump-and-hole" approach involves creating a larger binding pocket in the enzyme (the "hole") to accommodate the bulky benzyl group (the "bump") of the ATP analog.
Further research has demonstrated the selective inhibitory properties of N6-benzyl-ATP. For instance, it exhibits a 7-fold selectivity in inhibiting the ATP binding and ATPase activity of a myosin light chain (MLC) mutant where tyrosine at position 61 is substituted with glycine (B1666218) (MLCY61G), compared to the wild-type enzyme. caymanchem.com This selectivity arises because the smaller glycine residue creates space to accommodate the benzyl group of the analog, whereas the bulkier tyrosine in the wild-type enzyme hinders its binding.
| Enzyme | Modification | Effect of this compound | Selectivity |
|---|---|---|---|
| Myosin-Iβ | Engineered nucleotide-binding pocket | Enhanced sensitivity to N6-modified analogs | High |
| Myosin Light Chain (MLC) | Y61G mutation | Inhibition of ATP binding and ATPase activity | 7-fold greater than wild-type |
| Wild-Type Myosin Light Chain | None | Lower inhibition compared to mutant | Low |
A comprehensive search of the scientific literature did not yield specific studies on the kinetic analysis of this compound with isoleucyl-tRNA synthetase from bacterial systems. While detailed kinetic analyses of bacterial isoleucyl-tRNA synthetases with their natural substrates exist, their interaction with N6-benzyl-ATP has not been reported.
There is currently a lack of direct scientific evidence from the searched literature detailing the specificity of this compound for cGMP-dependent protein kinase (PKG). While the roles of PKG in various signaling pathways are well-documented, its interaction with this particular ATP analog remains to be investigated.
Modulation of Enzyme Activity by this compound
The unique structure of N6-benzyl-ATP allows it to modulate the activity of various enzymes, primarily through competitive inhibition of ATP-binding sites.
As previously noted, N6-benzyl-ATP serves as a selective inhibitor of certain engineered ATPases. A key example is its effect on the Y61G mutant of myosin light chain, where it demonstrates a 7-fold higher selectivity for inhibiting ATP binding and subsequent hydrolysis compared to the wild-type enzyme. caymanchem.com This inhibitory action is fundamental to the use of N6-benzyl-ATP in studying specific myosin isoforms without interference from other ATP-binding proteins.
| ATPase | Effect of this compound | Mechanism |
|---|---|---|
| Myosin Light Chain (Y61G mutant) | Selective inhibition of ATP hydrolysis | Competitive binding to the engineered ATP pocket |
| Wild-Type Myosin Light Chain | Weak inhibition of ATP hydrolysis | Steric hindrance from the tyrosine residue |
Role in Purine (B94841) Metabolism and Interconversion Pathways
This compound is an analogue of adenosine (B11128) 5'-triphosphate (ATP) and its involvement in metabolic pathways is primarily understood through its conversion to other forms and the subsequent interactions of those products. The triphosphate form can be enzymatically processed, leading to the formation of its corresponding nucleoside, N6-Benzyladenosine, which then interacts with key enzymes in purine metabolism.
Conversion by Membrane-Bound Phosphatases
This compound, similar to other nucleoside-triphosphates, is a substrate for various membrane-bound phosphatases. jenabioscience.com These enzymes facilitate the sequential hydrolysis of the phosphate (B84403) groups, ultimately converting the triphosphate nucleotide into its corresponding nucleoside, N6-Benzyladenosine. jenabioscience.com This enzymatic conversion is a critical step, as the resulting nucleoside is the active molecule that can then interact with various nucleoside receptors and metabolic enzymes, thereby mediating its biological effects. jenabioscience.com The dephosphorylation process effectively transforms the extracellular nucleotide into a molecule capable of influencing intracellular pathways.
Relationship with Adenosine Kinase and Adenosine Aminohydrolase Activity (Indirect via N6-Benzyladenosine)
The metabolic significance of this compound is indirectly linked to the activity of enzymes such as adenosine kinase and adenosine aminohydrolase (also known as adenosine deaminase). This relationship is established following the conversion of the triphosphate to N6-Benzyladenosine.
Adenosine Kinase: N6-Benzyladenosine has been shown to interact with adenosine kinase, an enzyme crucial for salvaging adenosine by phosphorylating it to adenosine monophosphate. Research demonstrates that N6-Benzyladenosine exhibits an inhibitory effect on adenosine kinase from the parasite Toxoplasma gondii. medchemexpress.com It acts as a selective agent, showing a higher binding affinity for the parasitic enzyme compared to the human equivalent. medchemexpress.com This selectivity is highlighted by its weak inhibition against adenosine kinase deficient strains of T. gondii. medchemexpress.com
Table 1: Interaction of N6-Benzyladenosine with Adenosine Kinase
| Enzyme Source | Interaction Type | Apparent Km | Reference |
| Toxoplasma gondii | Binding Affinity / Inhibition | 179.8 μM | medchemexpress.com |
| Human | Lower Affinity (relative to T. gondii) | Not specified | medchemexpress.com |
Adenosine Aminohydrolase (Adenosine Deaminase): N6-Benzyladenosine also functions as a competitive inhibitor of adenosine aminohydrolase, an enzyme that catalyzes the deamination of adenosine to inosine. nih.gov Studies using L-1210 cell lysates identified a specific inhibition constant for this interaction. nih.gov Furthermore, research into derivatives of N6-Benzyladenosine has shown that related compounds, such as N6-p-Nitrobenzyladenosine, also act as competitive inhibitors of this enzyme. nih.gov
Table 2: Inhibitory Activity of N6-Benzyladenosine and Analogs on Adenosine Aminohydrolase
| Compound | Enzyme Source | Inhibition Type | Inhibition Constant (Ki) | Reference |
| N6-Benzyladenosine | L-1210 Cells | Competitive | 0.23 mM | nih.gov |
| N6-p-Nitrobenzyladenosine | Not specified | Competitive | 65 µM | nih.gov |
| 2'-deoxy-N6-p-Nitrobenzyladenosine | Not specified | Competitive | 22 µM | nih.gov |
Molecular Mechanisms and Cellular Signaling Pathways
Exploration of Protein-N6-Benzyladenosine 5'-triphosphate Interactions
The benzyl (B1604629) group of N6-Benzyladenosine 5'-triphosphate introduces a bulky substituent that can be exploited to study protein-ligand interactions with high specificity.
Application of "Bump and Hole" Technique for Protein Isoform Selectivity
The "bump and hole" technique is a chemical-genetic approach used to study the function of a single protein isoform, even in the presence of closely related family members. caymanchem.com This method involves engineering a "hole" in the ATP-binding pocket of a target protein, typically by mutating a large amino acid residue to a smaller one. caymanchem.comucsf.edu This modification creates space to accommodate a "bumped" ATP analog, such as this compound, which is too large to fit into the ATP-binding pocket of the wild-type protein. caymanchem.comucsf.edu
This strategy has been successfully employed to study myosin isoforms. For instance, a tyrosine-to-glycine substitution at position 61 in myosin light chain (MLC) renders the mutant enzyme (MLCY61G) selectively sensitive to inhibition by this compound. caymanchem.com The compound exhibits a 7-fold greater selectivity for inhibiting the ATP binding and ATPase activity of the mutant MLC over the wild-type enzyme. caymanchem.com This selectivity allows for the specific modulation of the engineered myosin isoform's activity, enabling researchers to probe its specific functions within the cell.
Identification of Substrates for Specific Kinases (e.g., AvrPto-dependent Pto-interacting protein 3 (Adi3) in Tomato Plants)
A significant challenge in signal transduction research is the identification of the specific substrates of individual protein kinases. The "bump and hole" approach, using this compound, has been adapted to identify kinase substrates. By creating an analog-sensitive kinase mutant, researchers can use a radiolabeled version of this compound (e.g., [γ-³²P]-N6-benzyl-ATP) to specifically label the substrates of that particular kinase. caymanchem.comucsf.edu
This technique has been applied to the tomato ( Solanum lycopersicum ) cell death suppressor protein kinase, AvrPto-dependent Pto-interacting protein 3 (Adi3). caymanchem.com By engineering an analog-sensitive version of Adi3, scientists can use this compound to identify its direct downstream targets, providing crucial insights into the signaling pathways that regulate programmed cell death in plants. caymanchem.com
Interference with Nucleic Acid Synthesis and Regulation
This compound and its derivatives also play a role in the synthesis and regulation of nucleic acids, particularly messenger RNA (mRNA).
Inhibition of Viral mRNA Transcription
The modification of nucleotides within viral RNA, such as N6-methylation of adenosine (B11128), can influence the host's immune response. biorxiv.orgnih.gov For example, N6-methylation of adenosine in the 5' cap of viral mRNA has been shown to weaken the interferon-β-mediated suppression of viral infection. biorxiv.org This suggests that such modifications can help viruses evade the host's innate immune system. While direct studies on the specific inhibitory effects of this compound on viral mRNA transcription are ongoing, the principle that modifications to adenosine can impact viral processes is well-established. nih.gov
Influence on Translational Properties (as mRNA cap analog)
Eukaryotic mRNA molecules have a 5' cap structure that is crucial for their stability and for initiating translation. nih.govacs.org A novel trinucleotide cap analog, where the N6-methyl group of the naturally occurring m6Am cap is replaced with a benzyl group (m7GpppBn6AmpG), has been synthesized. biorxiv.orgnih.gov This N6-benzylated cap analog, termed AvantCap, has demonstrated several beneficial properties. nih.gov
The presence of the benzyl group provides a "hydrophobic handle" that facilitates the purification of capped mRNA from uncapped species using reverse-phase high-performance liquid chromatography (RP-HPLC). biorxiv.orgnih.gov More importantly, mRNAs capped with this analog have shown superior translational properties both in vitro and in vivo. nih.gov In some cell lines, such as murine colon carcinoma (CT26) and human lung carcinoma (A549), mRNAs with the N6-benzyladenosine cap exhibited significantly higher protein expression levels compared to those with standard caps. nih.govacs.org In mice, mRNAs containing this modified cap led to up to a 6-fold increase in protein production. nih.gov These enhanced translational properties are thought to be due to a combination of factors, including reduced non-specific interactions and potential involvement in alternative translation initiation pathways. nih.gov
Purinergic Signaling Cascade Modulation
Purinergic signaling involves the release of nucleotides like ATP into the extracellular space, where they act on specific receptors to mediate a wide range of physiological processes. jenabioscience.comnih.gov Nucleoside triphosphates can be converted by membrane-bound enzymes into nucleosides, which then act as ligands for nucleoside receptors. jenabioscience.com this compound and its derivatives can act as ligands for purine (B94841) receptors. jenabioscience.com For instance, N6-benzyladenosine derivatives have been synthesized and studied for their affinity and selectivity for different adenosine receptor subtypes, such as A1, A2a, and A3. nih.gov These studies are crucial for developing selective agonists and antagonists to modulate purinergic signaling in various therapeutic contexts. The modulation of the purinergic signaling cascade is a complex process influenced by the interplay of ligands, degrading enzymes, receptors, and transporters. jenabioscience.com
Interaction with Adenosine Receptors (P1 and P2)
Extracellular purine signaling is mediated by two main families of purinergic receptors: P1 and P2 receptors. nih.gov The P1 receptors, also known as adenosine receptors (ARs), are G protein-coupled receptors (GPCRs) that are natively activated by the nucleoside adenosine. nih.gov This family is further divided into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.gov
In contrast, the P2 receptor family is activated by extracellular nucleotides such as adenosine triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). tocris.com The P2 family is composed of two distinct groups: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are GPCRs. tocris.com There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). nih.govtocris.com
N⁶-Benzyladenosine 5'-triphosphate is a synthetic derivative of adenosine 5'-triphosphate (ATP). caymanchem.com Given its structure as a nucleotide, it is primarily expected to interact with P2 receptors, which are the designated receptors for nucleotides. While its direct interactions with P2 receptors are not as extensively characterized in publicly available literature as other analogs, its parent compound ATP is a non-selective P2 agonist. tocris.com The broader class of N⁶-benzyladenosine derivatives, particularly those without the triphosphate group, have been extensively studied as ligands for P1 adenosine receptors. nih.govnih.gov
Ligand-Receptor Binding and Agonism Studies
Research into ligand-receptor interactions for this class of compounds has largely focused on N⁶-benzyladenosine and its modified derivatives as agonists for P1 adenosine receptors, with a particular emphasis on achieving selectivity for the A₃ subtype. nih.govnih.govnih.gov N⁶-Benzyladenosine 5'-triphosphate itself is noted for its use as a specialized chemical probe; it serves as a ligand in the "bump and hole" technique, a method for studying specific protein isoforms. caymanchem.com For instance, it has been used to selectively inhibit engineered versions of myosin light chain kinase, demonstrating a 7-fold selectivity for a mutant enzyme over the wild-type. caymanchem.com
Studies on related adenosine analogues have yielded detailed insights into structure-activity relationships at adenosine receptors. nih.govnih.gov Modifications at the N⁶- and 5'-positions of the adenosine scaffold have been systematically explored to enhance binding affinity and selectivity for the A₃ receptor. nih.govnih.gov
For example, the introduction of an N⁶-benzyl group combined with modifications at the 5'-position, such as uronamide substituents, has been shown to significantly increase selectivity for A₃ receptors. nih.govnih.gov Further substitutions on the benzyl ring can enhance potency. nih.govnih.gov One study found that N⁶-(3-iodobenzyl)adenosine was the first monosubstituted adenosine analog to show any selectivity for A₃ receptors over A₁ and A₂ₐ receptors. nih.gov Combining this N⁶-modification with a 2-chloro substitution and a 5'-N-methyluronamide group resulted in a compound with a Kᵢ value of 0.33 nM for the A₃ receptor and remarkable selectivity (2500-fold versus A₁ and 1400-fold versus A₂ₐ). nih.gov In a functional assay, this highly selective compound was shown to act as an agonist, inhibiting adenylate cyclase via rat A₃ receptors with an IC₅₀ of 67 nM. nih.gov
The detailed findings from these binding assays are summarized in the table below, showcasing the affinity (Kᵢ values in nM) of various N⁶-benzyladenosine derivatives for different adenosine receptor subtypes.
N6 Benzyladenosine 5 Triphosphate in Plant Biological Systems
Role in Cytokinin Metabolism and Biosynthesis
The metabolism of cytokinins is a complex network of synthesis, interconversion, and degradation that ensures the precise regulation of plant growth. Aromatic cytokinins, such as N6-benzyladenine and its derivatives, are understood to have biosynthetic and metabolic pathways that, while not entirely elucidated, are thought to intersect with those of the more common isoprenoid cytokinins.
The biosynthesis of aromatic cytokinins in plants is not as clearly defined as the well-established pathway for isoprenoid cytokinins. However, research suggests that the metabolic pathways of these two cytokinin classes may share certain enzymatic machinery. When the synthetic cytokinin N6-benzyladenine (BA) is introduced to plant tissues, it undergoes metabolic conversion to its corresponding ribonucleoside, N6-benzyladenosine, and subsequently to its ribonucleotides, including the monophosphate (N6-benzyladenosine 5'-monophosphate or BAMP), diphosphate (B83284), and triphosphate forms.
In a study using a mutant of Arabidopsis thaliana deficient in adenine (B156593) phosphoribosyltransferase (APRT) activity, the conversion of BA to BAMP was significantly reduced. nih.gov This finding demonstrates that APRT is a key enzyme responsible for the conversion of the free base form of this aromatic cytokinin into its nucleotide counterpart in planta. nih.gov This conversion to the nucleotide form is a recognized feature of cytokinin metabolism. nih.gov While this points to the formation of the monophosphate, the subsequent phosphorylation to the triphosphate form is a logical metabolic progression, positioning N6-Benzyladenosine 5'-triphosphate as a potential, albeit transient, metabolic intermediate when BA is supplied exogenously. However, direct evidence for its role as a natural intermediate in an endogenous aromatic cytokinin biosynthetic pathway remains to be firmly established.
A study on the metabolism of radiolabeled N6-benzyladenosine and its 5'-phosphate in rats showed that the 5'-phosphate was metabolized to N6-benzyladenosine, indicating that dephosphorylation is a key metabolic step. cas.cz While this is an animal system, it highlights the potential for interconversion between the nucleotide and nucleoside forms.
The initial and rate-limiting step in the biosynthesis of isoprenoid cytokinins is catalyzed by the enzyme adenosine (B11128) phosphate-isopentenyltransferase (IPT). This enzyme facilitates the attachment of an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of adenosine phosphates (ATP, ADP, or AMP). oup.com Given that some enzymes in the cytokinin pathway exhibit a degree of promiscuity and can recognize aromatic cytokinins, the question arises whether IPT can utilize N6-substituted adenosine phosphates as substrates. nih.gov
Currently, there is a lack of direct scientific evidence demonstrating that adenosine phosphate-isopentenyltransferase can utilize this compound as a substrate to further modify it. The primary focus of research on IPT has been its role in the biosynthesis of isoprenoid cytokinins. The structural differences between the bulky benzyl (B1604629) group of this compound and the isopentenyl side chain of natural substrates may influence the binding and catalytic activity of IPT. Further enzymatic assays would be necessary to determine the substrate specificity of IPT with respect to aromatic cytokinin triphosphates.
Plant Hormonal Signaling and Receptor Perception
The biological effects of cytokinins are mediated through their perception by specific receptors, which are sensor histidine kinases located in the endoplasmic reticulum membrane. In the model plant Arabidopsis thaliana, the primary cytokinin receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4).
The perception of cytokinins by their receptors is a critical step in initiating the downstream signaling cascade that governs various developmental processes. It is generally accepted that the free base or the ribonucleoside forms of cytokinins are the active ligands that bind to these receptors. This compound, being a nucleotide, is not considered the primary ligand for these receptors. It is likely that for it to exert a cytokinin effect, it must first be dephosphorylated to N6-benzyladenosine or N6-benzyladenine within the plant cell.
Studies on various derivatives of N6-benzyladenine have provided insights into the ligand-binding properties of the Arabidopsis cytokinin receptors. nih.gov Research using Arabidopsis double mutants, each retaining only one functional cytokinin receptor isoform, has shown that modifications to the N6-benzyladenine structure can lead to receptor-specific responses. For instance, the introduction of a halogen at the C2 position of the adenine ring often enhances the activity of the ligand, particularly towards the AHK3 receptor. nih.gov Conversely, substituents at the 8 and 9 positions of the purine (B94841) ring tend to decrease activity across all receptors. nih.gov These findings suggest that while this compound itself may not directly bind, its metabolic derivatives would be subject to these structure-activity rules upon interaction with cytokinin receptors.
Table 1: Interaction of N6-benzyladenine Derivatives with Arabidopsis Cytokinin Receptors
| Receptor Isoform | General Effect of C2 Halogenation | General Effect of C8/C9 Substitution |
| AHK2 | Moderate to no significant change in activity | Decreased activity |
| AHK3 | Often increased activity | Decreased activity |
| CRE1/AHK4 | Moderate to no significant change in activity | Decreased activity |
This table summarizes general trends observed in structure-activity relationship studies of N6-benzyladenine derivatives and is intended to provide a conceptual framework for the potential interaction of this compound metabolites.
The biological activity of cytokinin analogs is frequently evaluated using various plant bioassays, such as the Amaranthus seedling greening assay or root growth inhibition assays in Arabidopsis. These assays provide a quantitative measure of the cytokinin activity of a given compound.
For N6-benzyladenine derivatives, structure-activity relationship studies have revealed several key features that determine their biological potency. The nature and position of substituents on the benzyl ring, as well as modifications to the purine core, can significantly impact activity. For example, hydroxylation of the benzyl ring, as seen in the topolins, can alter both the activity and metabolic fate of the cytokinin.
Advanced Research Methodologies Utilizing N6 Benzyladenosine 5 Triphosphate
Chemical Genetic Approaches for Studying Protein Kinases
Chemical genetics is a powerful strategy that combines the specificity of genetics with the rapid, reversible nature of small-molecule inhibitors to dissect the complex signaling networks governed by protein kinases. nih.gov Protein kinases, which catalyze the transfer of a phosphate (B84403) group from ATP to substrate proteins, play a crucial role in nearly all cellular processes. nih.govucsf.edu Dysregulation of kinase activity is implicated in numerous diseases, making them significant therapeutic targets. ucsf.edu
A key challenge in studying individual kinases is the high conservation of their ATP-binding sites, which makes developing highly specific inhibitors difficult. ucsf.edunih.gov Chemical genetic approaches overcome this by engineering a kinase of interest to accept a modified ATP analog, such as N6-Benzyladenosine 5'-triphosphate, that is not efficiently used by wild-type kinases in the cell. nih.gov
This "bump-and-hole" strategy involves mutating a large "gatekeeper" amino acid residue in the kinase's active site to a smaller one, such as glycine (B1666218) or alanine. nih.govucsf.edu This mutation creates a new pocket (the "hole") that accommodates the bulky benzyl (B1604629) group (the "bump") of this compound or its analogs. nih.govucsf.edu This engineered kinase, often referred to as an analog-sensitive kinase allele (ASKA), can then be selectively studied or inhibited. ucsf.edu
In a common application, a thiophosphate analog, N6-Benzyladenosine 5'-[γ-thio]triphosphate (N6-benzyl-ATPγS), is used. The engineered kinase transfers the thiophosphate group to its direct substrates. nih.gov This unique chemical tag can then be specifically detected or enriched for, allowing for the identification of the kinase's downstream targets. nih.gov The successful application of this technique requires careful optimization, as even engineered kinases may have different preferences for various N6-substituted ATP analogs, and high concentrations of the analog can lead to off-target effects. nih.gov
| Key Component | Description | Role in Chemical Genetics |
| Engineered Kinase (ASKA) | A protein kinase with a mutated gatekeeper residue (e.g., to Glycine or Alanine). | Creates a unique pocket ("hole") in the ATP-binding site. ucsf.edu |
| This compound | An ATP analog with a bulky benzyl group ("bump") at the N6 position. | Serves as a specific substrate for the engineered kinase, not recognized by wild-type kinases. nih.gov |
| Gatekeeper Residue | A conserved, bulky amino acid in the ATP-binding pocket. | Controls access to a hydrophobic pocket and influences substrate specificity. nih.govrsc.org |
| Thiophosphate Analog (e.g., N6-benzyl-ATPγS) | A version of the ATP analog where an oxygen atom on the gamma-phosphate is replaced with sulfur. | Allows for the covalent labeling and subsequent identification of kinase substrates. nih.gov |
Proteomic Strategies for Identifying Protein Kinase Substrates
Identifying the direct substrates of a specific protein kinase is crucial for understanding its biological function. Proteomics, particularly mass spectrometry-based phosphoproteomics, provides a powerful toolkit for mapping these phosphorylation events on a global scale. purdue.edusemanticscholar.org When combined with the chemical genetic approaches described above, proteomic strategies offer a highly specific method for identifying bona fide kinase substrates. purdue.edu
The general workflow involves introducing an engineered, analog-sensitive (AS) kinase and an N6-substituted ATPγS analog, like N6-benzyl-ATPγS, into a cell lysate or model system. nih.gov The AS-kinase preferentially utilizes the bulky analog to thiophosphorylate its substrates. nih.gov Following the kinase reaction, the cellular proteins are digested into peptides. The thiophosphorylated peptides, which are now uniquely tagged, can be selectively enriched and identified using mass spectrometry. nih.govpurdue.edu
This method allows researchers to distinguish direct substrates of their kinase of interest from the vast background of cellular phosphorylation events. purdue.edu For example, this approach has been used to identify unique substrates of the spleen tyrosine kinase (Syk) in different cell types, revealing its distinct roles in various cellular contexts. purdue.edu Kinase assays using ATP analogs like N6-benzyl-ATP have been instrumental in determining the substrates of several protein kinases in plants, contributing to our understanding of stress response signaling. purdue.edu
Applications in mRNA Cap Engineering and Purification Techniques
In higher eukaryotes, the 5' end of messenger RNA (mRNA) is modified with a 7-methylguanosine (m7G) cap, which is crucial for mRNA stability, transport, and translation initiation. nih.govresearchgate.net A novel trinucleotide cap analog, m7GpppBn6AmpG, which incorporates an N6-benzyladenosine moiety, has been developed to enhance the properties of in vitro transcribed (IVT) mRNA for therapeutic applications. nih.govresearchgate.net This engineered cap analog, termed AvantCap, acts as a mimic of the naturally occurring N6,2′-O-dimethyladenosine (m6Am) mark. nih.gov
A significant advantage of incorporating N6-benzyladenosine into the mRNA cap is that it facilitates a more efficient purification process. The hydrophobic benzyl group acts as a handle for reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govacs.org This allows for the effective separation of the desired fully capped mRNA from uncapped or partially capped RNA species, which can be immunogenic or less translationally active. nih.govsemanticscholar.org
| mRNA Species | RP-HPLC Retention Time (Minutes) |
| Uncapped mRNA | 18.2 |
| m7GpppBn6AmpG-capped mRNA | 19.4 |
Data derived from analysis of Gaussia luciferase mRNA. acs.org
Furthermore, mRNAs synthesized with the AvantCap have demonstrated superior translational properties. In various cell lines and in vivo mouse models, mRNAs capped with m7GpppBn6AmpG led to significantly higher protein expression—up to six-fold greater—compared to reference mRNAs. nih.govacs.org This enhanced protein production is thought to result from a combination of factors, including reduced propensity for unspecific interactions and potential involvement in alternative translation initiation pathways. nih.govresearchgate.net These characteristics make N6-benzyladenosine-containing cap analogs a promising tool for developing more potent mRNA-based vaccines and therapeutics. nih.govacs.org
Biocatalytic Approaches in Oligonucleotide Synthesis
The synthesis of oligonucleotides, including those with modified bases like N6-benzyladenosine, is fundamental for research and therapeutic applications. researchgate.netnih.gov Traditional chemical synthesis methods, such as phosphoramidite chemistry, can be limited by yield, purity, and the use of harsh chemicals. nih.govalmacgroup.com Biocatalytic approaches, which utilize enzymes, have emerged as a more sustainable and efficient alternative. nih.govalmacgroup.com
Enzymatic synthesis of nucleoside-5'-triphosphates (NTPs) and their analogs offers several advantages, including high regio- and stereoselectivity under mild reaction conditions, which often results in higher yields in one-pot reactions. mdpi.com Enzymes like nucleoside kinases can phosphorylate nucleosides to their corresponding triphosphates. While the direct enzymatic synthesis of this compound is not extensively detailed in the provided context, the general principles of biocatalysis strongly support its feasibility. Enzymes involved in nucleotide metabolism, such as purine (B94841) phosphoribosyl transferases and various kinases, provide a versatile toolkit for producing natural and modified NTPs. mdpi.com
Q & A
Basic Research: How can N6-Benzyladenosine 5'-triphosphate be synthesized and purified for experimental use?
Methodological Answer:
this compound can be synthesized via enzymatic or chemical phosphorylation of N6-benzyladenosine monophosphate (N6-Bn-AMP). Evidence from synthetic protocols for structurally similar compounds (e.g., N6-substituted AMP derivatives) suggests using kinases or chemical phosphorylation agents like carbodiimides . Post-synthesis, purification typically involves reverse-phase HPLC or ion-exchange chromatography to separate triphosphate species from unreacted precursors and byproducts . Stability during storage requires lyophilization or storage in aqueous buffers at -80°C to prevent hydrolysis .
Advanced Research: What experimental strategies can resolve contradictions in reported enzyme inhibition data for this compound?
Methodological Answer:
Discrepancies in inhibition studies (e.g., conflicting IC₅₀ values for DNPH1 hydrolase) may arise from assay conditions (e.g., Mg²⁺ concentration, pH) or competitive interference from endogenous ATP. To address this:
- Use enzyme-coupled assays (e.g., malachite green-based phosphate detection) to quantify triphosphate hydrolysis directly .
- Conduct competitive binding studies with isotopically labeled ATP to distinguish specific vs. nonspecific binding .
- Validate findings across multiple model systems (e.g., recombinant enzymes vs. cell lysates) to account for matrix effects .
Basic Research: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires:
- ³¹P NMR spectroscopy : To confirm the presence of α-, β-, and γ-phosphate groups (distinct chemical shifts at ~-5 to -10 ppm) and assess hydrolysis products .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular mass (e.g., [M-H]⁻ ion for sodium salt: ~607 Da) .
- Enzymatic digestion : Treatment with alkaline phosphatase should yield N6-benzyladenosine and inorganic phosphate, quantifiable via colorimetric assays .
Advanced Research: What role does the benzyl substituent play in modulating this compound’s interaction with ATP-dependent enzymes?
Methodological Answer:
The N6-benzyl group may sterically hinder enzyme active sites or alter binding affinity. To investigate:
- Perform molecular docking simulations comparing N6-Bn-ATP with ATP in enzyme structures (e.g., SAMHD1, kinases) .
- Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Analyze structure-activity relationships (SAR) by synthesizing analogs with varying substituent sizes (e.g., N6-cyclopentyl vs. N6-benzyl) .
Experimental Design: How to optimize in vitro assays for studying this compound’s incorporation into RNA or DNA?
Methodological Answer:
For incorporation studies:
- Use T7 RNA polymerase or DNA polymerases (e.g., Taq) in primer extension assays with modified triphosphates. Monitor incorporation efficiency via gel electrophoresis or capillary sequencing .
- Employ HPLC-coupled enzymatic digestion to quantify modified nucleosides in digested nucleic acids .
- Control for enzyme inhibition by including excess unmodified ATP and measuring reaction kinetics .
Advanced Research: How does this compound influence mitochondrial OXPHOS pathways in synthetic smooth muscle cell models?
Methodological Answer:
To assess metabolic impact:
- Use seahorse extracellular flux analysis to measure oxygen consumption rates (OCR) in SMCs treated with N6-Bn-ATP .
- Perform targeted metabolomics (LC-MS/MS) to quantify ATP/ADP ratios and tricarboxylic acid (TCA) cycle intermediates .
- Combine with siRNA knockdown of OXPHOS-related genes (e.g., ATP synthase subunits) to identify compensatory pathways .
Data Contradiction Analysis: Why might reported stability profiles of this compound vary across studies?
Methodological Answer:
Variability in stability data often stems from:
- Storage conditions : Hydrolysis rates increase at pH < 6 or > 8, as shown in ATP hydrolysis studies .
- Metal ion contamination : Trace divalent cations (e.g., Mg²⁺) accelerate degradation. Use chelators (e.g., EDTA) in buffers .
- Analytical sensitivity : HPLC with ion-pairing reagents (e.g., tetrabutylammonium) improves resolution of triphosphate degradation products vs. LC-MS .
Basic Research: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .
- Avoid aerosolization: Handle powders in a fume hood or closed system .
- Dispose of waste via incineration or regulated chemical disposal services to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
